Structural Differentiation from 4-Aminophenyl Analog via Molecular Properties
A direct comparison of N-(3-amino-4-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide hydrochloride (Target Compound) with its close analog N-(4-aminophenyl)-5-methyl-1,2-oxazole-4-carboxamide hydrochloride (Comparator) reveals key physiochemical differentiators originating from the 4-chloro and meta-amino substituents. The target compound possesses a significantly higher computed LogP of 3.0, indicating greater lipophilicity than the 4-aminophenyl analog with a LogP of 1.7 [1]. This difference in lipophilicity, along with a larger molecular weight (288.13 vs 253.68 g/mol), directly influences membrane permeability and target binding kinetics, making the target compound a superior probe for targets with lipophilic binding pockets [1].
| Evidence Dimension | Computed Molecular Properties (Lipophilicity and Size) |
|---|---|
| Target Compound Data | Molecular Weight: 288.13 g/mol; LogP: 3.0 |
| Comparator Or Baseline | N-(4-aminophenyl)-5-methyl-1,2-oxazole-4-carboxamide hydrochloride (CAS 1193388-99-6): Molecular Weight: 253.68 g/mol; LogP: 1.7 |
| Quantified Difference | Molecular Weight increase by 34.45 g/mol (13.6%); LogP increase by 1.3 units (76.5%) |
| Conditions | Computed properties (XLogP3) from PubChem (Release 2021.05.07). |
Why This Matters
The 4-chloro substitution significantly enhances the compound's lipophilicity, a key parameter for optimizing blood-brain barrier penetration and target engagement in neuroscience research, which the dechlorinated analog cannot achieve.
- [1] PubChem. (2026). Comparative Summary: CID 45791759 (Target) vs CID 45791758 (N-(4-aminophenyl)-5-methyl-1,2-oxazole-4-carboxamide hydrochloride). Accessed May 2026. View Source
